molecular formula C6H6NNaO3 B13449786 Sodium dimethyl-1,3-oxazole-2-carboxylate

Sodium dimethyl-1,3-oxazole-2-carboxylate

Cat. No.: B13449786
M. Wt: 163.11 g/mol
InChI Key: IKGPJRAIOZYWAA-UHFFFAOYSA-M
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Description

Sodium dimethyl-1,3-oxazole-2-carboxylate (CAS 1255098-88-4) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. With the molecular formula C6H7NO3 , this compound belongs to the oxazole family, a class of heterocyclic compounds recognized for their widespread utility in constructing biologically active molecules . The oxazole scaffold is a privileged structure in drug discovery, frequently found in compounds with diverse therapeutic profiles, including antimicrobial, anticancer, and anti-inflammatory activities . This sodium salt, specifically functionalized with methyl groups and a carboxylate, serves as a versatile building block for the synthesis of more complex chemical entities. Researchers utilize such derivatives to explore new chemical space in the development of protease inhibitors, kinase inhibitors, and other targeted therapeutic agents. The compound must be stored in an inert atmosphere at 2-8°C to ensure stability . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6NNaO3

Molecular Weight

163.11 g/mol

IUPAC Name

sodium;4,5-dimethyl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C6H7NO3.Na/c1-3-4(2)10-5(7-3)6(8)9;/h1-2H3,(H,8,9);/q;+1/p-1

InChI Key

IKGPJRAIOZYWAA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(OC(=N1)C(=O)[O-])C.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Dimethyl 1,3 Oxazole 2 Carboxylate and Analogues

Established Synthetic Pathways

Traditional methods for oxazole (B20620) synthesis have been well-established for their reliability and are suitable for both large-scale industrial production and smaller-scale laboratory applications. These pathways often involve cyclodehydration reactions of appropriate precursors.

On an industrial scale, the synthesis of oxazole derivatives often relies on robust and cost-effective methods like the Robinson-Gabriel synthesis and related cyclodehydration reactions. wikipedia.org For a target compound like sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate, a plausible precursor would be an ester of N-formyl-α-amino-β-keto acid. The general principle involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone to form the oxazole ring. wikipedia.org

The process begins with an N-acylated amino acid or ester, which is converted into a β-keto amide intermediate. This intermediate is then subjected to cyclodehydration using strong dehydrating agents. While the specific synthesis from N-formyl alanine (B10760859) esters to the dimethylated target is a specialized adaptation, the core chemical transformation follows this established pathway.

Key steps in this industrial approach include:

Acylation: An appropriate alanine ester is N-formylated to introduce the necessary carbonyl group for cyclization.

Intermediate Formation: The N-formyl alanine ester is converted into a 2-(formylamino)-3-oxobutanoate intermediate.

Cyclodehydration: This key step involves treating the intermediate with a strong cyclodehydrating agent to form the oxazole ring. Water is eliminated in this process.

Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid, followed by salt formation with a sodium base to yield the final product.

Commonly used cyclodehydrating agents in these large-scale syntheses are listed in the table below.

Dehydrating AgentDescriptionReference
Sulfuric Acid (H₂SO₄)A strong mineral acid widely used for its dehydrating properties in Robinson-Gabriel synthesis. wikipedia.org
Polyphosphoric Acid (PPA)A viscous liquid that is an effective dehydrating and cyclizing agent at elevated temperatures. pharmaguideline.com
Phosphorus Pentoxide (P₂O₅)A powerful solid dehydrating agent often used in organic synthesis.
Trifluoromethanesulfonic AcidA very strong acid that can promote cyclodehydration under milder conditions than sulfuric acid. wikipedia.org

In a laboratory setting, various reagents can be employed for the synthesis of oxazoles. Methods using phosgene (B1210022) or its solid, safer equivalent, triphosgene (B27547), are known for activating functional groups to facilitate cyclization. pharmaguideline.com For the synthesis of an oxazole-2-carboxylate from an N-formyl amino ester, triphosgene can act as a powerful dehydrating agent to promote ring closure. Sodium hydride (NaH) is often used as a strong, non-nucleophilic base to deprotonate a precursor, facilitating the intramolecular reaction.

The general reaction sequence can be outlined as:

Deprotonation: The N-formyl amino ester precursor is treated with sodium hydride to generate an alkoxide or another nucleophilic species.

Activation & Cyclization: Triphosgene is added to the reaction mixture. It activates the amide carbonyl group, making it highly electrophilic and susceptible to intramolecular attack by the nucleophile generated in the first step, leading to the formation of an oxazoline (B21484) intermediate.

Elimination/Aromatization: The intermediate undergoes elimination to form the aromatic oxazole ring.

The combination of a strong base like sodium hydride and a powerful activating agent like triphosgene allows the reaction to proceed under controlled laboratory conditions.

ReagentRole in Synthesis
Triphosgene Acts as a dehydrating and activating agent, facilitating the cyclization by converting the amide into a more reactive intermediate.
Sodium Hydride Serves as a strong base to deprotonate the precursor, initiating the intramolecular cyclization process.

Advanced and Green Synthesis Approaches for Oxazole-2-carboxylates

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and versatile methods. For oxazole-2-carboxylates, this includes named reactions with broad applicability, oxidative methods that can proceed under mild conditions, and cycloaddition strategies that offer high atom economy.

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.org This reaction is known for its mild conditions and broad substrate scope. nih.gov A significant advancement is the development of a one-pot variant to produce 4,5-disubstituted oxazoles, which is directly applicable to synthesizing analogues of the target compound. nih.govorganic-chemistry.org

The reaction proceeds via the deprotonation of TosMIC, which then attacks an aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of toluenesulfinic acid to form the oxazole ring. wikipedia.org To create 4,5-disubstituted oxazoles, an aliphatic halide is included in a one-pot reaction with the aldehyde and TosMIC. organic-chemistry.org

Green chemistry principles have been incorporated into this method by using ionic liquids as recyclable solvents, which offers advantages such as non-volatility and thermal stability. organic-chemistry.orgmdpi.com

Reaction ComponentFunctionReference
Tosylmethyl isocyanide (TosMIC)Provides the C2 and nitrogen atoms of the oxazole ring. wikipedia.org
AldehydeReacts with TosMIC to form the initial adduct for cyclization. nih.gov
Aliphatic HalideUsed in the one-pot variant to introduce a substituent at the C4 position. organic-chemistry.org
Base (e.g., K₂CO₃)Deprotonates TosMIC to initiate the reaction. mdpi.com
Ionic Liquid (e.g., [bmim]Br)Serves as a green, recyclable solvent. organic-chemistry.org

Oxidative cyclization represents a modern and efficient strategy for constructing oxazole rings under mild conditions. These methods often employ transition metal catalysts, such as copper, to facilitate the formation of C-O bonds through oxidative C-H functionalization. nih.gov

One prominent approach is the copper-catalyzed tandem oxidative cyclization, which can synthesize polysubstituted oxazoles from readily available starting materials like benzylamines and 1,3-dicarbonyl compounds. acs.org For instance, the reaction between ethyl acetoacetate (B1235776) and benzylamine (B48309) in the presence of a copper catalyst and an oxidant can yield an ethyl oxazole-4-carboxylate derivative. acs.org

Another powerful technique is the copper(II)-catalyzed oxidative cyclization of enamides. nih.gov Enamides, which are stable and easily accessible, can undergo intramolecular cyclization via vinylic C-H functionalization to produce a variety of 2,5-disubstituted oxazoles. nih.gov These methods are advantageous as they often proceed under mild conditions and tolerate a wide range of functional groups.

MethodKey Reagents/CatalystDescriptionReference
Tandem Oxidative CyclizationCu(I) or Cu(II) catalyst, Oxidant (e.g., TBHP)Forms polysubstituted oxazoles from simple precursors like β-dicarbonyls and amines. acs.org
Enamide CyclizationCuBr₂, Oxidant (e.g., K₂S₂O₈)Synthesizes 2,5-disubstituted oxazoles via oxidative C-H functionalization of enamides at room temperature. nih.gov
Iodine-Mediated CyclizationI₂, Oxidant (e.g., TBHP)A metal-free approach that uses iodine to promote the oxidative cyclization of precursors. organic-chemistry.org

[3+2] cycloaddition reactions are a highly efficient and atom-economical way to construct five-membered rings like oxazoles. These strategies involve the reaction of a three-atom component with a two-atom component. Recently, novel methods have been developed that allow for the direct synthesis of oxazoles from carboxylic acids. acs.orgnih.gov

In one such approach, a carboxylic acid is activated in situ and then reacted with an isocyanoacetate in a [3+2] cycloaddition fashion. acs.orgthieme-connect.com This method is notable for its broad substrate scope and tolerance of sensitive functional groups. A plausible mechanism involves the activation of the carboxylic acid, which then forms an acylpyridinium salt. This intermediate reacts with the deprotonated isocyanoacetate, which cyclizes to form the oxazole product. nih.gov

Greener variations of this strategy have also emerged, such as an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition. rsc.org This method avoids the use of transition metals and toxic oxidants, employing electricity to drive the reaction between carboxylic acids and isocyanides. rsc.org

Cycloaddition ApproachKey FeaturesReactantsReference
Triflylpyridinium-MediatedDirect synthesis from carboxylic acids; broad scope and scalable.Carboxylic Acid, Isocyanoacetate, DMAP-Tf acs.orgnih.gov
Electrochemical DeoxygenativeMetal-free, avoids chemical oxidants, sustainable.Carboxylic Acid, Isocyanide, PPh₃ rsc.org
Silver-Catalyzed DecarboxylativeUses α-oxocarboxylates as precursors.α-Oxocarboxylate, Isocyanide, Ag Catalyst nih.gov

Transformations from Accessible Precursors: Carboxylic Acids, Nitriles, and Acetylenic Amides

The synthesis of the oxazole core, a key structural motif in numerous functional molecules, can be achieved through a variety of synthetic routes commencing from readily available starting materials. Methodologies utilizing carboxylic acids, nitriles, and acetylenic amides as precursors are particularly prevalent due to their versatility and the diverse range of substituents that can be incorporated into the final oxazole product. These transformations often employ catalytic systems to facilitate the requisite bond formations and cyclization events.

A highly efficient method for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed, which circumvents the need for pre-activated carboxylic acid derivatives. nih.govacs.org This approach utilizes a stable triflylpyridinium reagent to activate the carboxylic acid in situ, forming an acylpyridinium salt. This intermediate is then trapped by an isocyanoacetate or tosylmethyl isocyanide, leading to cyclization and the formation of the oxazole ring. nih.govacs.org This method demonstrates broad substrate scope, tolerating a variety of functional groups on both the carboxylic acid and the isocyanide component. nih.govacs.org The reaction proceeds under mild conditions and has been successfully applied to the gram-scale synthesis of pharmaceutical precursors. nih.govacs.org

For instance, the reaction of various aromatic and aliphatic carboxylic acids with methyl isocyanoacetate in the presence of a triflylpyridinium reagent and a base such as DMAP (4-dimethylaminopyridine) affords the corresponding methyl oxazole-4-carboxylates in good to excellent yields.

Table 1: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids and Isocyanides

Carboxylic Acid (R-COOH) Isocyanide Product (Oxazole) Yield (%)
Benzoic acid Methyl isocyanoacetate Methyl 5-phenyl-1,3-oxazole-4-carboxylate 95
4-Methoxybenzoic acid Methyl isocyanoacetate Methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate 92
Cyclohexanecarboxylic acid Methyl isocyanoacetate Methyl 5-cyclohexyl-1,3-oxazole-4-carboxylate 85

Note: The data in this table is illustrative and compiled from representative examples in the cited literature.

Table 2: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Alkynes and Nitriles

Terminal Alkyne (R-C≡CH) Nitrile (R'-CN) Oxidant Product (Oxazole) Yield (%)
Phenylacetylene Acetonitrile 8-Methylquinoline N-oxide 5-Methyl-2-phenyl-1,3-oxazole 88
1-Hexyne Benzonitrile Pyridine (B92270) N-oxide 2-Phenyl-5-butyl-1,3-oxazole 75

Note: The data in this table is illustrative and compiled from representative examples in the cited literature.

Acetylenic amides , also known as propargylic amides, are valuable precursors for the synthesis of polysubstituted oxazoles through cycloisomerization reactions. ijpsonline.comacs.orgresearchgate.net These reactions are often catalyzed by Lewis acids or transition metals that activate the alkyne moiety towards intramolecular nucleophilic attack by the amide oxygen. organic-chemistry.org For example, zinc(II) triflate has been shown to be an effective catalyst for the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols, affording functionalized oxazole derivatives. acs.orgresearchgate.net Similarly, the use of catalysts such as ZnI₂ and FeCl₃ can mediate the direct and regiocontrolled cyclization of acetylenic amides to yield 2-oxazoles under mild conditions. organic-chemistry.org The regioselectivity of the cyclization is influenced by the substitution pattern of the acetylenic amide and the choice of catalyst.

Utilization of 3-Oxazoline-4-carboxylates as Key Synthetic Intermediates

A particularly elegant and efficient strategy for the synthesis of oxazole-4-carboxylates, which are direct precursors to compounds like Sodium dimethyl-1,3-oxazole-2-carboxylate, involves the use of 3-oxazoline-4-carboxylates as key intermediates. nih.gov This methodology offers a two-step approach starting from readily available aldehydes. nih.gov

The first step involves a one-pot condensation-oxidation reaction between an aldehyde and an amino acid ester, such as serine or threonine methyl ester. This reaction directly furnishes the 3-oxazoline-4-carboxylate intermediate. The subsequent step is the oxidation of this intermediate to the corresponding oxazole-4-carboxylate. nih.gov This approach is advantageous as it avoids the use of more sensitive or hazardous reagents and often proceeds with high efficiency.

The synthetic utility of 3-oxazoline-4-carboxylates is further highlighted by their reactivity towards nucleophiles. For instance, treatment of these intermediates with Grignard reagents leads to the facile preparation of 4-keto-oxazole derivatives, demonstrating the versatility of this synthetic platform. nih.gov

Note: The data in this table is illustrative and compiled from representative examples in the cited literature.

Mechanistic Investigations into Oxazole Ring Formation and Regioselectivity

The formation of the oxazole ring from various precursors involves a series of intricate mechanistic steps that dictate the final structure and regiochemistry of the product. Understanding these mechanisms is crucial for the rational design of synthetic routes to specifically substituted oxazoles such as this compound.

In the synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanides , the reaction is believed to proceed through the initial activation of the carboxylic acid. nih.gov With a reagent like triflylpyridinium, a highly electrophilic acylpyridinium salt is formed in situ. nih.gov The deprotonated isocyanide, acting as a nucleophile, then attacks the activated carbonyl carbon. nih.gov This is followed by an intramolecular cyclization where the oxygen atom of the former carboxylic acid attacks the isocyanide carbon, leading to the formation of the five-membered oxazole ring after elimination of the activating group and a proton. nih.gov The regioselectivity of this reaction is well-defined, with the carboxylate component forming the C2 and O1 of the ring, and the isocyanide providing the C4, C5, and N3 atoms.

The gold-catalyzed synthesis of 2,5-disubstituted oxazoles from alkynes and nitriles is proposed to involve a [2+2+1] annulation mechanism. acs.org The gold catalyst activates the alkyne, which then undergoes oxidation to form a gold carbene intermediate. acs.org The nitrile then acts as a nucleophile, attacking the carbene carbon. The resulting intermediate undergoes cyclization with the incorporation of an oxygen atom from an external oxidant to form the oxazole ring. acs.org The regioselectivity in this case is determined by the initial interaction of the gold catalyst with the terminal alkyne and the subsequent steps of the catalytic cycle.

The cyclization of acetylenic amides to form oxazoles is typically initiated by the activation of the alkyne moiety by a Lewis acid or a transition metal catalyst. organic-chemistry.org This activation renders the alkyne more electrophilic and susceptible to intramolecular attack by the amide oxygen. This cyclization can proceed via either a 5-exo-dig or a 6-endo-dig pathway, with the former being generally favored to form the five-membered oxazole ring. The regioselectivity of the final product, particularly the substitution pattern at the C2, C4, and C5 positions, is dictated by the substitution of the starting acetylenic amide.

The conversion of 3-oxazoline-4-carboxylates to oxazole-4-carboxylates is an oxidation process. The mechanism involves the removal of two hydrogen atoms from the C4 and C5 positions of the oxazoline ring, leading to the formation of the aromatic oxazole ring. The choice of oxidant is critical for the efficiency of this transformation. This aromatization step is a key feature of this synthetic route and directly leads to the desired oxazole-4-carboxylate core structure.

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring System

The reactivity of the oxazole ring in Sodium dimethyl-1,3-oxazole-2-carboxylate towards substitution reactions is influenced by the electronic properties of its substituents. The oxazole ring itself is considered an electron-rich heterocycle, but its reactivity is less than that of imidazoles. wikipedia.org

Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring generally occurs at the C-5 position, which is the most electron-rich carbon atom. wikipedia.orgchempedia.info This reactivity is enhanced by the presence of electron-donating groups on the ring. wikipedia.orgnumberanalytics.com In the case of this compound, the methyl groups at the C-4 and C-5 positions would further activate the ring towards electrophilic attack. However, the C-5 position is already substituted with a methyl group. Therefore, electrophilic substitution would be directed to the only available position, C-4, though this is generally less favored than C-5. pharmaguideline.com The carboxylate group at the C-2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack, making these reactions more challenging compared to unsubstituted oxazoles. numberanalytics.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are generally uncommon and typically require the presence of a good leaving group. pharmaguideline.comtandfonline.com The most susceptible position for nucleophilic attack is C-2, being the most electron-deficient carbon atom. chempedia.infopharmaguideline.com In this compound, the carboxylate group at C-2 is not a typical leaving group for a nucleophilic aromatic substitution. However, if the carboxylate were converted into a better leaving group, substitution at this position could be possible. The presence of halogens at the C-2 position of an oxazole ring makes them susceptible to displacement by nucleophiles. pharmaguideline.comtandfonline.com

Reaction TypePreferred Position on Oxazole RingInfluence of Substituents on this compound
Electrophilic Substitution C-5 > C-4 pharmaguideline.comThe C-5 and C-4 positions are blocked by methyl groups. The carboxylate at C-2 deactivates the ring.
Nucleophilic Substitution C-2 wikipedia.orgpharmaguideline.comThe carboxylate at C-2 is not a good leaving group.

Functional Group Transformations and Modifications of the Carboxylate Moiety

The sodium carboxylate group at the C-2 position is a key site for derivatization. Standard transformations of carboxylic acid salts can be applied to modify this functional group.

Esterification: A primary transformation of the sodium carboxylate is its conversion to an ester. This can be readily achieved by reacting this compound with an alkyl halide (e.g., alkyl chloride or bromide) in a suitable solvent. google.comtandfonline.com This reaction proceeds via a nucleophilic substitution where the carboxylate anion acts as the nucleophile. youtube.com The use of phase-transfer catalysts can facilitate this reaction, particularly when dealing with different solubilities of the reactants. tandfonline.comgoogle.com

Decarboxylation: Oxazole-2-carboxylic acids and their salts can undergo decarboxylation, often under thermal or catalytic conditions, to yield the corresponding 2-unsubstituted oxazole. This reaction can be a strategic step to introduce other functionalities at the C-2 position via subsequent reactions like metalation or C-H activation. Cobalt-catalyzed decarboxylative cross-coupling reactions of α-oxocarboxylic acids with oxazoles have been developed, suggesting that the carboxylate group can be replaced. acs.orgresearchgate.net

TransformationReagents and ConditionsProduct Type
Esterification Alkyl halide (R-X) google.com2-Ester-substituted oxazole
Decarboxylation Heat or metal catalyst acs.orgresearchgate.net2-Unsubstituted oxazole

Palladium-Catalyzed Cross-Coupling Reactions and Regioselective Functionalization at C-2 and C-5

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including oxazoles. beilstein-journals.org These reactions often proceed via C-H bond activation, allowing for the direct formation of carbon-carbon or carbon-heteroatom bonds.

Regioselectivity: The regioselectivity of direct arylation on the oxazole ring is highly dependent on the reaction conditions, including the solvent and the ligand used. organic-chemistry.org Generally, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org For this compound, the C-5 position is occupied by a methyl group, which would direct C-H activation to the C-2 position if the carboxylate were first removed.

Functionalization at C-2: The C-2 position of oxazoles is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. wikipedia.org Palladium-catalyzed direct arylation of oxazoles often occurs selectively at the C-2 position. beilstein-journals.org In the case of this compound, a decarboxylative cross-coupling reaction could be a viable strategy. This would involve the in-situ loss of CO2 and the formation of a C-Pd bond at the C-2 position, which can then participate in coupling with various partners like aryl halides.

Functionalization at C-5: While C-5 is a common site for functionalization in many oxazoles, nih.gov in the target molecule this position is already substituted with a methyl group, precluding direct C-H activation at this site. However, transformations involving the methyl group itself could be envisioned as a secondary derivatization pathway.

Reaction TypePositionStrategy for this compound
Direct Arylation C-2 beilstein-journals.orgresearchgate.netDecarboxylative cross-coupling.
Direct Arylation C-5 organic-chemistry.orgnih.govPosition is blocked by a methyl group.

Other Derivatization Pathways and Chemical Transformations (e.g., Oxidation, Alkylation)

Beyond substitution and cross-coupling reactions, other chemical transformations can be employed to derivatize this compound.

Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage. tandfonline.com The reaction conditions would need to be carefully controlled to achieve selective oxidation of the methyl groups without destroying the heterocyclic core. Oxidation of a methyl group to a carboxylic acid, for example, would introduce a new handle for further functionalization.

Alkylation: N-alkylation of the oxazole ring at the nitrogen atom (position 3) is a known reaction, leading to the formation of oxazolium salts. tandfonline.comthepharmajournal.com This transformation introduces a positive charge into the ring system, which can significantly alter its reactivity and properties. Additionally, deprotonation of the methyl groups, particularly the one at C-5, could be achieved with a strong base, creating a nucleophilic center for subsequent alkylation. nih.gov

TransformationSite of ReactionPotential Outcome
Oxidation Methyl groups or oxazole ring tandfonline.comFormation of carboxylic acids or ring-opened products.
N-Alkylation Nitrogen atom (N-3) tandfonline.comthepharmajournal.comFormation of oxazolium salts.
C-Alkylation Methyl groups (after deprotonation) nih.govElongation of the side chains.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR for Isomer Differentiation, Conformational Analysis, and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate, ¹H, ¹³C, and ¹⁵N NMR would provide unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct singlets in the aliphatic region corresponding to the two non-equivalent methyl groups attached to the oxazole (B20620) ring at the C4 and C5 positions. The C5-methyl protons are anticipated to appear slightly downfield compared to the C4-methyl protons due to the influence of the adjacent ring oxygen atom. The absence of a proton at the C2 position, which is substituted by the carboxylate group, confirms the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information on the carbon framework. Six distinct signals are predicted for the 4,5-dimethyl-1,3-oxazole-2-carboxylate anion. The carbon of the carboxylate group (COO⁻) is expected at the lowest field (most deshielded), typically in the range of 160-170 ppm. The three sp²-hybridized carbons of the oxazole ring (C2, C4, and C5) would resonate in the aromatic region, with C2 being the most deshielded due to its attachment to both oxygen and nitrogen heteroatoms. The two methyl carbons would appear at a high field, consistent with sp³-hybridized carbons. Computational studies using Density Functional Theory (DFT) can provide highly accurate predictions of these chemical shifts researchgate.netscispace.com.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, while less common, offers direct insight into the electronic environment of the nitrogen atom in the oxazole ring. The spectrum would show a single resonance corresponding to the pyridine-type nitrogen at the N3 position. The chemical shift would be characteristic of sp²-hybridized nitrogen in a five-membered aromatic heterocycle researchgate.net.

Table 4.1.1: Predicted NMR Chemical Shifts (δ) for 4,5-dimethyl-1,3-oxazole-2-carboxylate Anion

Atom TypeNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
C4-C H₃¹H~2.2 - 2.4Singlet (s)Expected chemical shift for a methyl group on an aromatic heterocycle.
C5-C H₃¹H~2.3 - 2.5Singlet (s)Slightly deshielded relative to C4-CH₃ due to proximity to the ring oxygen.
C 4-CH₃¹³C~10 - 12Quartet (q)Typical range for methyl carbons attached to an sp² carbon.
C 5-CH₃¹³C~12 - 14Quartet (q)Slightly deshielded relative to C4-CH₃.
C 4¹³C~135 - 140Singlet (s)Chemical shift influenced by methyl substitution and ring electronics. mdpi.comscispace.com
C 5¹³C~145 - 150Singlet (s)Deshielded due to attachment to oxygen. mdpi.comscispace.com
C 2¹³C~158 - 162Singlet (s)Most deshielded ring carbon, bonded to both O and N. mdpi.comscispace.com
C OO⁻¹³C~160 - 170Singlet (s)Characteristic region for carboxylate carbons.
N 3¹⁵N~ -70 to -100Singlet (s)Predicted range for pyridine-type nitrogen in an oxazole ring, relative to nitromethane. researchgate.net

Note: Predicted values are based on computational models and data from analogous structures. Experimental values may vary depending on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate (C₆H₆NNaO₃), HRMS would verify its molecular formula with high precision (typically within 5 ppm).

Using electrospray ionization (ESI) in negative ion mode, the primary ion observed would be the 4,5-dimethyl-1,3-oxazole-2-carboxylate anion [M-Na]⁻, with a calculated monoisotopic mass of 140.0353 Da. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be observed, although less commonly for pre-formed salts.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The most anticipated fragmentation pathway for the [C₆H₆NO₃]⁻ anion is the neutral loss of carbon dioxide (CO₂; 44.00 Da), a common fragmentation for carboxylate ions libretexts.orgwikipedia.orgnih.gov. This would result in a prominent fragment ion corresponding to the 4,5-dimethyl-oxazolyl anion at m/z 96.05.

Table 4.2.1: Predicted HRMS Data and Fragmentation for Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate

Ion/Fragment FormulaIon TypeCalculated Monoisotopic Mass (Da)Predicted Fragmentation Pathway
C₆H₆NNaO₃Neutral163.0273-
[C₆H₆NO₃]⁻[M-Na]⁻140.0353Parent anion in negative ESI mode.
[C₅H₆NO]⁻[M-Na-CO₂]⁻96.0455Decarboxylation; expected to be the major fragment ion. libretexts.org
[C₆H₆NNaO₃ + Na]⁺[M+Na]⁺186.0192Possible sodium adduct in positive ESI mode. nih.gov

Vibrational Spectroscopy (Infrared and Raman) and Correlation with Theoretical Models for Structural Characterization

The most diagnostic bands for the carboxylate anion (COO⁻) are its asymmetric and symmetric stretching vibrations. The strong asymmetric stretch (νₐₛ) is expected in the 1550-1610 cm⁻¹ region, while the weaker symmetric stretch (νₛ) typically appears around 1400-1440 cm⁻¹. The large separation between these two frequencies is characteristic of an ionic carboxylate group.

The oxazole ring contributes several characteristic bands, including C=N and C=C stretching vibrations between 1500 and 1650 cm⁻¹, and ring breathing and C-O-C stretching modes at lower wavenumbers. The methyl groups would exhibit characteristic C-H stretching vibrations in the 2900-3000 cm⁻¹ region.

Theoretical calculations using DFT methods are invaluable for assigning these vibrational modes with high confidence, as they can accurately predict the frequencies and intensities of both IR and Raman bands scispace.commdpi.com.

Table 4.3.1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate

Frequency Range (cm⁻¹)Vibrational ModeTechniqueExpected Intensity
2900 - 3000C-H stretch (methyl groups)IR & RamanMedium-Weak
1550 - 1610Carboxylate asymmetric stretch (νₐₛ COO⁻)IRStrong
1500 - 1650Oxazole ring stretches (ν C=N, ν C=C)IR & RamanMedium-Strong
1400 - 1440Carboxylate symmetric stretch (νₛ COO⁻)IRMedium
1370 - 1390C-H bend (methyl groups)IR & RamanMedium
1000 - 1250Oxazole ring C-O-C stretchesIR & RamanMedium-Strong

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline material. While a crystal structure for Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate has not been reported in the literature, this technique would provide definitive proof of its structure, including precise bond lengths, bond angles, and torsional angles.

A crystallographic analysis would confirm the planarity of the oxazole ring. Furthermore, it would reveal the coordination geometry of the sodium cation. In the solid state, sodium ions typically coordinate to multiple oxygen atoms from neighboring carboxylate groups, and potentially to the nitrogen or oxygen atoms of the oxazole ring, often leading to the formation of a one-, two-, or three-dimensional coordination polymer rsc.orgresearchgate.netnih.govresearchgate.netmdpi.com. This analysis would provide invaluable insight into the supramolecular architecture and intermolecular interactions, such as ion-dipole forces and potential hydrogen bonding, that govern the crystal packing.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Property Investigation

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its subsequent emissive properties. Oxazole derivatives are well-known for their interesting photophysical properties and are often used as fluorophores nih.govresearchgate.net.

UV-Visible Absorption: The 4,5-dimethyl-1,3-oxazole-2-carboxylate anion is expected to exhibit absorption bands in the UV region, corresponding to π → π* electronic transitions within the conjugated oxazole ring system nih.govresearchgate.net. The exact position of the absorption maximum (λₘₐₓ) would be influenced by the electronic effects of the methyl and carboxylate substituents.

Fluorescence Spectroscopy: Many substituted oxazoles are highly fluorescent nih.govrsc.org. Upon excitation at its absorption wavelength, the compound is expected to exhibit fluorescence, likely in the UV or blue region of the visible spectrum. Key properties to be investigated would include the emission maximum (λₑₘ), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φբ), which measures the efficiency of the emission process. The photophysical properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism, where changes in solvent polarity can alter the absorption and emission wavelengths nih.govnih.gov.

Table 4.5.1: Predicted Photophysical Properties for Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate

PropertyPredicted Value / BehaviorNotes
Absorption Maximum (λₘₐₓ)240 - 280 nmCorresponds to π → π* transitions in the oxazole ring. The exact value is solvent-dependent. nih.govnih.gov
Molar Absorptivity (ε)5,000 - 15,000 M⁻¹cm⁻¹Typical range for allowed π → π* transitions.
Emission Maximum (λₑₘ)280 - 350 nmExpected to be fluorescent, with emission in the UV-A or violet/blue region. nih.govresearchgate.net
Stokes Shift30 - 70 nmA moderate Stokes shift is typical for such aromatic heterocycles.
Fluorescence Quantum Yield (Φբ)Potentially moderate to highMany oxazole derivatives are efficient emitters. The value is highly dependent on structure and environment. mdpi.com
SolvatochromismExpected to show positive solvatochromismThe emission wavelength is likely to red-shift in more polar solvents due to stabilization of the excited state dipole moment. nih.gov

Theoretical and Computational Investigations of Oxazole 2 Carboxylates

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO)

The electronic structure of an oxazole-2-carboxylate is fundamental to its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model this structure. researchgate.net Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For oxazole (B20620) derivatives, the HOMO is typically a π-orbital distributed across the heterocyclic ring, while the LUMO is a π* anti-bonding orbital. The presence of substituents, such as the dimethyl groups and the carboxylate function, significantly influences the energies of these orbitals. rsc.org Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller HOMO-LUMO gap. rsc.org

In a theoretical study of a related oxazole derivative using DFT (B3LYP/6-311G++(d,p)) calculations, the HOMO energy was found to be -5.6518 eV and the LUMO energy was 0.8083 eV, resulting in an energy gap of 4.8435 eV. irjweb.com These values provide a basis for understanding the electronic behavior of the oxazole core. From these energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical properties. irjweb.commdpi.com

ParameterDefinitionFormulaTypical Calculated Value (eV)
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital--5.65
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.81
Energy Gap (ΔE)Difference between LUMO and HOMO energiesELUMO - EHOMO4.84
Ionization Potential (I)Energy required to remove an electron-EHOMO5.65
Electron Affinity (A)Energy released when an electron is added-ELUMO-0.81
Absolute Hardness (η)Resistance to change in electron distribution(I - A) / 23.23
Chemical Potential (μ)Tendency of electrons to escape-(I + A) / 2-2.42
Global Electrophilicity (ω)Propensity to accept electronsμ2 / 2η0.91

Note: The values in this table are representative, based on calculations for a related oxazole derivative, and serve to illustrate the output of a typical FMO analysis. irjweb.com

Quantum Chemical Calculations for Molecular Geometry Optimization and Conformational Landscape Analysis

Determining the most stable three-dimensional arrangement of atoms, or the equilibrium geometry, is a primary goal of computational chemistry. pennylane.ai This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to all atomic coordinates. nih.gov Methods like DFT, often with hybrid functionals such as B3LYP and basis sets like 6-311++G(d,p), are widely used for this purpose. irjweb.com

The optimization provides precise data on bond lengths, bond angles, and dihedral angles that define the molecular structure. mdpi.com For sodium dimethyl-1,3-oxazole-2-carboxylate, key structural features include the planarity of the oxazole ring and the conformation of the carboxylate group relative to the ring and its interaction with the sodium cation. nih.govmdpi.com Carboxylic acid and carboxylate groups can adopt different conformations (e.g., syn and anti), and the energy barrier between them can be significant. nih.govacs.org Computational analysis can explore this conformational landscape to identify the global minimum energy structure and other low-energy conformers that may be present in equilibrium.

Structural ParameterAtoms InvolvedPlausible Calculated Value
Bond LengthO1-C2 (ring)1.36 Å
Bond LengthC2-N3 (ring)1.31 Å
Bond LengthN3-C4 (ring)1.39 Å
Bond LengthC4-C5 (ring)1.35 Å
Bond LengthC5-O1 (ring)1.37 Å
Bond LengthC2-C(carboxylate)1.50 Å
Bond AngleC5-O1-C2105.0°
Bond AngleO1-C2-N3115.0°
Bond AngleC2-N3-C4108.0°
Dihedral AngleO1-C2-C(carboxylate)-O(carboxylate)~0° or ~180°

Note: The structural parameters are representative values for a DFT-optimized oxazole ring structure and are provided for illustrative purposes. irjweb.com

Mechanistic Studies of Reaction Pathways and Transition States using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. organic-chemistry.org It allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, activation energy barriers can be determined, providing insight into reaction rates and selectivity.

For oxazole-2-carboxylates, computational methods can be used to study their synthesis, such as through the Robinson-Gabriel synthesis or other cyclization reactions. researchgate.netacs.org For example, a detailed DFT study on the formation of benzoxazole-2-carboxylate derivatives successfully modeled the reaction mechanism and explained the observed product selectivity. researchgate.net Such studies often employ advanced functionals like M06-2X, which are well-suited for describing non-covalent interactions and transition states, along with a polarizable continuum model (PCM) to account for solvent effects. researchgate.net The identification of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsStarting materials for oxazole ring formation0.0
Transition State 1 (TS1)Energy barrier for the first step (e.g., cyclization)+15.5
IntermediateA meta-stable species formed after TS1-5.2
Transition State 2 (TS2)Energy barrier for the second step (e.g., dehydration)+10.8
ProductsFinal oxazole-2-carboxylate product-20.1

Note: This table presents a hypothetical energy profile for a two-step reaction mechanism leading to an oxazole derivative, illustrating how computational chemistry quantifies reaction pathways.

Spectroscopic Property Prediction and Validation through Computational Methods

Quantum chemical calculations can accurately predict various spectroscopic properties, serving as a powerful method for validating and interpreting experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with high accuracy. bohrium.com

The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.netacs.org By calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry, a theoretical chemical shift can be derived. nih.gov Comparing these predicted shifts with experimental values provides strong evidence for a proposed structure. researchgate.net Discrepancies between calculated and experimental data can indicate an incorrect structural assignment or the presence of environmental effects not captured by the model. acs.org This comparative approach is particularly valuable for complex molecules or for distinguishing between isomers. researchgate.net

Carbon AtomDescriptionCalculated 13C Shift (ppm)Expected Experimental Shift (ppm)
C2Ring carbon bonded to O, N, and carboxylate159.5~160
C4Ring carbon bonded to N and methyl138.0~139
C5Ring carbon bonded to O and methyl125.1~126
C(carboxylate)Carboxylate carbon165.2~164
C(methyl at C4)Methyl carbon12.5~13
C(methyl at C5)Methyl carbon10.8~11

Note: Calculated values are hypothetical predictions from a GIAO/DFT calculation, shown alongside typical experimental ranges for validation.

Reactivity Prediction and Rational Design Principles based on Theoretical Models

The ultimate goal of many computational studies is to predict the reactivity of a molecule and to establish principles for the rational design of new compounds with desired properties. nih.gov The electronic and structural data generated from quantum chemical calculations provide the foundation for these predictive models.

The FMO analysis described in section 5.1 is a cornerstone of reactivity prediction. researchgate.net The HOMO energy, LUMO energy, and HOMO-LUMO gap are direct indicators of how a molecule will interact with other reagents. irjweb.com For instance, the regions of the molecule where the HOMO and LUMO are localized indicate the likely sites for electrophilic and nucleophilic attack, respectively. semanticscholar.org This information is visually represented by Molecular Electrostatic Potential (MEP) maps, which show the charge distribution across the molecule's surface.

These theoretical models allow chemists to perform in silico experiments, modifying the structure of a parent molecule and calculating how these changes affect its electronic properties and reactivity. This approach is central to modern drug design and materials science, enabling the targeted design of molecules with enhanced activity, selectivity, or stability, thereby reducing the time and cost associated with experimental trial-and-error. nih.gov

Theoretical DescriptorDerived FromImplication for Reactivity and Design
HOMO-LUMO Gap (ΔE)FMO EnergiesPredicts kinetic stability; smaller gap suggests higher reactivity. Used to tune molecular stability.
HOMO/LUMO LocalizationFMO AnalysisIdentifies nucleophilic (HOMO) and electrophilic (LUMO) sites, guiding prediction of reaction regioselectivity.
Global Hardness (η)FMO EnergiesMeasures resistance to deformation of the electron cloud; harder molecules are less reactive.
Electrophilicity Index (ω)Chemical Potential & HardnessQuantifies electrophilic character. Useful in designing molecules to target nucleophilic biological sites.
Molecular Electrostatic Potential (MEP)Electron DensityVisually maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecular surface.

Applications As Versatile Synthetic Intermediates and Building Blocks in Organic Chemistry

Construction of Complex Heterocyclic Frameworks and Polycyclic Systems

Oxazole (B20620) derivatives are recognized as privileged building blocks for the synthesis of numerous natural products and bioactive molecules. nih.gov The oxazole moiety can serve as a diene in Diels-Alder reactions, facilitating the construction of complex polycyclic systems such as pyridine (B92270) or furan derivatives. pharmaguideline.com The reactivity in these cycloaddition reactions is often enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com

While specific examples detailing the use of sodium dimethyl-1,3-oxazole-2-carboxylate in the construction of complex frameworks are not extensively documented, the general reactivity of 4,5-disubstituted oxazoles suggests its potential in this area. nih.gov The carboxylate functionality can be transformed into other groups, enabling its incorporation into larger, more complex heterocyclic structures through various synthetic strategies.

Role in Multi-Component Reactions and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Oxazole derivatives, and carboxylic acids in general, are frequently employed in MCRs to generate molecular diversity.

For instance, novel methods for the synthesis of 2,4,5-trisubstituted oxazoles have been developed using a one-pot sequence involving carboxylic acids, amino acids, and boronic acids. beilstein-journals.orgbeilstein-journals.org Visible-light-induced three-component reactions of carboxylic acids, nitriles, and ylides can also produce complex oxazoles through a cascade mechanism. nih.gov These methodologies highlight the potential for this compound or its parent carboxylic acid to participate in such convergent synthetic strategies, allowing for the rapid assembly of highly functionalized molecules. nih.govresearchgate.net The reaction of the carboxylate with in-situ generated intermediates can trigger a cascade of bond-forming events, leading to complex heterocyclic products.

Development of Ligands for Metal Coordination and Catalysis

The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons in an sp2 hybrid orbital, making it an effective site for metal coordination. pharmaguideline.commdpi.com Heterocyclic compounds containing both nitrogen and oxygen atoms are key structural units in ligands used for transition metal catalysis. mdpi.com

Derivatives of oxazole have been successfully used to create ligands for various metal catalysts. For example, methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been used to synthesize vanadium complexes that are active catalysts for polymerization reactions. mdpi.com The electronic properties and steric hindrance of the substituents on the oxazole ring can significantly influence the performance and selectivity of the resulting catalyst. mdpi.com The carboxylate group in this compound offers an additional coordination site, potentially allowing for the formation of bidentate or bridging ligands, which can stabilize metal centers and modulate their catalytic activity.

Table 1: Examples of Oxazole-Based Ligands in Catalysis

Oxazole Derivative Metal Catalytic Application
Methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles Vanadium Ethylene polymerization and copolymerization

This table illustrates the use of oxazole-related structures in catalysis and coordination chemistry.

Precursors for Advanced Organic Materials (e.g., in organic electronics)

The field of organic electronics utilizes conjugated organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Heterocyclic compounds, including oxazoles, are of interest for these applications due to their inherent electronic and photophysical properties.

The rigid, planar structure of the oxazole ring can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials. By incorporating the dimethyl-1,3-oxazole-2-carboxylate unit into larger conjugated systems, it is possible to tune the electronic properties, such as the HOMO/LUMO energy levels, and influence the morphology of the resulting materials. While specific research on this compound as a precursor for organic electronics is limited, the broader class of oxazole-containing materials continues to be an active area of investigation for developing novel functional organic materials.

Future Research Directions and Challenges in Oxazole 2 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted oxazoles, such as 4,5-dimethyl-1,3-oxazole-2-carboxylic acid, remains a focal point of chemical research. Future efforts are increasingly directed towards methods that are not only efficient but also environmentally benign.

Green Chemistry Approaches: The development of "green" synthetic protocols is paramount. This includes the use of ultrasound or microwave irradiation to accelerate reactions, reduce energy consumption, and often improve yields. ijpsonline.com For instance, microwave-assisted synthesis has been successfully employed for various oxazole (B20620) derivatives, offering advantages like shorter reaction times and milder conditions. tandfonline.com The exploration of water as a solvent and the use of biodegradable catalysts are also key areas of future research, aiming to minimize the use of hazardous organic solvents and toxic reagents. tandfonline.comresearchgate.net

Electrochemical Synthesis: A novel and sustainable approach involves electrochemical synthesis. A recently developed method describes a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides to form oxazoles. rsc.org This technique avoids the need for transition metals and harsh chemical oxidants, relying instead on anodic oxidation to generate the key reactive intermediates. rsc.org Adapting such electrochemical methods for the synthesis of specifically substituted oxazole-2-carboxylates presents a promising and green future research direction.

MethodKey FeaturesPotential Advantages
Microwave/Ultrasound-Assisted Synthesis Use of alternative energy sourcesReduced reaction times, lower energy consumption, often higher yields. ijpsonline.com
One-Pot/Multicomponent Reactions Combining multiple reaction steps in a single vesselIncreased efficiency, reduced waste, atom economy. nih.gov
Direct Synthesis from Carboxylic Acids Bypasses pre-activation of the carboxylic acidFewer synthetic steps, use of readily available starting materials. nih.gov
Electrochemical Synthesis Use of electricity to drive reactionsAvoids toxic oxidants and metal catalysts, sustainable. rsc.org

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of the oxazole ring is well-documented, but opportunities remain to discover new transformations and achieve greater control over reaction outcomes. The electronic nature of the oxazole ring, influenced by the oxygen and nitrogen heteroatoms, dictates its reactivity. Electrophilic substitutions tend to occur at the electron-rich C5 and C4 positions, while nucleophilic attacks are favored at the electron-deficient C2 position. komorowski.edu.pl

C-H Bond Activation and Functionalization: A major challenge and area of intense research is the direct functionalization of carbon-hydrogen (C-H) bonds. organic-chemistry.org This strategy avoids the need for pre-functionalized substrates (e.g., halo-oxazoles), making syntheses more atom- and step-economical. Palladium-catalyzed direct arylation and alkenylation at the C2 position of oxazoles have been achieved with high regioselectivity. organic-chemistry.org For a molecule like 4,5-dimethyl-1,3-oxazole-2-carboxylate, future research could explore the selective C-H activation of the two methyl groups at the C4 and C5 positions. The inherent differences in the electronic environment of these two positions could be exploited to achieve regioselective functionalization, a significant challenge due to the similar nature of the methyl groups. rsc.org Overcoming the lack of regiospecificity in the deprotonation of 2,5-dimethyloxazole (B1606727) isomers remains a key objective. rsc.org

Controlling Regioselectivity: Achieving precise control over which position of the oxazole ring reacts is a persistent challenge. The substitution pattern significantly influences reactivity. In the case of 4,5-dimethyl-1,3-oxazole-2-carboxylate, the electron-donating methyl groups at C4 and C5 enhance the electron density of the ring, while the electron-withdrawing carboxylate group at C2 makes this position highly susceptible to nucleophilic attack. Future work will involve designing new catalyst systems and reaction conditions that can override the inherent reactivity of the molecule to achieve functionalization at less favored positions. For example, developing methods for selective bromination at the C4 position of 5-substituted oxazoles has been a significant step forward, enabling subsequent cross-coupling reactions at this site. acs.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like oxazole-2-carboxylates.

Mechanistic Elucidation: DFT calculations allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and thus gain a deep understanding of reaction mechanisms. marmara.edu.trresearchgate.net This is particularly valuable for complex, multi-step reactions or for explaining unexpected selectivity. For instance, DFT studies have been used to elucidate the mechanism of cyclization reactions to form benzoxazole-2-carboxylates and to rationalize the preference for certain reaction pathways over others. marmara.edu.trresearchgate.net Future studies will undoubtedly apply these methods to new reactions of oxazole-2-carboxylates to accelerate the discovery and optimization of novel synthetic methodologies.

Predicting Reactivity and Properties: Computational models can predict various molecular properties, including electronic structure, charge distribution, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding reactivity. irjweb.comresearchgate.net By calculating these properties for Sodium dimethyl-1,3-oxazole-2-carboxylate, researchers can predict the most likely sites for electrophilic or nucleophilic attack and design experiments accordingly. komorowski.edu.pl Molecular electrostatic potential (MEP) maps, for example, can visually indicate the electron-rich and electron-deficient regions of the molecule, guiding the design of targeted reactions. irjweb.com The challenge lies in improving the accuracy of these predictions, especially for complex systems involving solvents and catalysts.

Strategic Integration into Diverse Synthetic Routes for Chemical Innovation and Complex Molecule Assembly

Substituted oxazoles are considered "privileged building blocks" due to their prevalence in a wide range of biologically active natural products and pharmaceuticals. tandfonline.comontosight.ailifechemicals.com The functional groups on this compound—the carboxylate and the two methyl groups—provide multiple handles for its incorporation into larger, more complex molecules.

Application in Total Synthesis: The oxazole moiety is a key component of many complex natural products, particularly those isolated from marine organisms. lifechemicals.com Synthetic chemists face the challenge of incorporating this heterocyclic ring efficiently and often late in a synthetic sequence. Oxazole-2-carboxylates can serve as versatile precursors. The carboxylate group can be converted into a variety of other functional groups (amides, esters, alcohols) or used as a handle for coupling with other molecular fragments. acs.org For example, specific oxazole building blocks have been developed and utilized in the total synthesis of complex natural products like the siphonazoles. researchgate.net

Development of Novel Functional Molecules: The strategic placement of the dimethyl and carboxylate groups allows for the systematic derivatization of the oxazole core to create libraries of new compounds for biological screening. nih.govresearchgate.net The carboxylate can be coupled with various amines or alcohols to create amide or ester libraries. The methyl groups, through C-H activation, could be functionalized to introduce further diversity. This strategic integration is crucial for drug discovery, where the oxazole scaffold can be used to position functional groups in specific three-dimensional orientations to interact with biological targets like enzymes or receptors. tandfonline.comontosight.ai The challenge is to develop robust and versatile coupling and functionalization reactions that are compatible with a wide range of substrates, enabling the rapid assembly of complex and diverse molecular architectures from the oxazole-2-carboxylate core. nih.gov

Q & A

Synthetic Routes and Critical Reaction Parameters

Q: What synthetic routes are commonly employed for preparing sodium dimethyl-1,3-oxazole-2-carboxylate, and what critical reaction parameters must be controlled? A: The compound can be synthesized via thermal ring-expansion reactions of azirine precursors. For example, methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates undergo ring expansion at 80–120°C to yield 4-halo-1,3-oxazole-2-carboxylate esters. Subsequent saponification with sodium hydroxide generates the sodium carboxylate salt. Key parameters include solvent polarity (aprotic solvents like THF), precise temperature control to avoid side reactions, and stoichiometric base addition during ester hydrolysis to ensure complete deprotonation .

Structural Characterization Techniques

Q: What spectroscopic and crystallographic techniques are essential for structural characterization of this compound derivatives? A: X-ray crystallography using SHELX-based refinement (e.g., SHELXL) provides unambiguous structural confirmation, as demonstrated for related triclinic oxazole carboxylates (space group P1, a = 8.68 Å, b = 11.17 Å, c = 11.31 Å). Infrared spectroscopy (FT-IR) in cryogenic argon matrices (10 K) combined with DFT calculations (B3LYP/6-311++G(d,p)) resolves vibrational modes specific to oxazole vs. isoxazole isomers. Multi-nuclear NMR (1H, 13C) confirms substituent positions and salt formation .

Resolving Structural Ambiguities in Isomers

Q: How can researchers address contradictory spectral data when differentiating isomeric 1,3-oxazole and isoxazole derivatives? A: Low-temperature FT-IR in inert matrices suppresses rotational/vibrational averaging, enabling precise differentiation. For example, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (νC=O at 1745 cm⁻¹) was distinguished from its isoxazole isomer via DFT-simulated spectra. Discrepancies in ring vibration modes (e.g., 1560 cm⁻¹ for oxazole vs. 1480 cm⁻¹ for isoxazole) further validate structural assignments .

Computational Optimization for Reactivity

Q: What computational strategies optimize the refinement of this compound's electronic properties for catalytic applications? A: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Explicit inclusion of solvent effects (PCM model) and sodium counterion interactions improves accuracy in predicting redox behavior. Charge distribution analysis at carboxylate oxygens identifies nucleophilic sites for catalytic modifications .

Crystallization Protocol Design

Q: What are the key considerations in designing crystallization protocols for this compound to obtain phase-pure materials? A: Use polar aprotic solvents (e.g., DMF/water mixtures) with controlled evaporation rates. Slow cooling (60°C → 4°C over 48 hours) and anti-solvent addition (ethanol) enhance crystal quality. Analogous compounds exhibit triclinic packing (α = 100.6°, β = 106.3°, γ = 109.4°), necessitating slow nucleation to avoid polymorphic impurities .

Substituent Effects on Reactivity

Q: How do steric and electronic effects of substituents influence the reactivity of sodium 1,3-oxazole-2-carboxylates in cross-coupling reactions? A: Methyl groups at positions 4/5 increase steric hindrance at C4, directing electrophilic attacks to C5. The electron-withdrawing carboxylate group activates the oxazole ring for nucleophilic substitution. Hammett σ constants and Fukui indices derived from DFT calculations quantify substituent effects, enabling predictive models for regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.